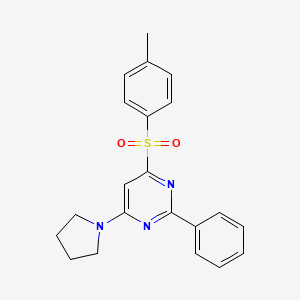
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MPS or PPS and is a member of the sulfone family of compounds.
科学的研究の応用
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the brain. This leads to a decrease in the production of inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. It also leads to an increase in the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to increase the production of neurotrophic factors such as BDNF and NGF, which promote the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone in lab experiments is its potential therapeutic applications. It has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of a variety of neurological disorders. However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
将来の方向性
There are a number of future directions for research on 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of its therapeutic effects through the modification of its chemical structure. Additionally, future research could focus on the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
合成法
The synthesis method for 4-Methylphenyl 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone involves the reaction of 2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl sulfone with 4-methylphenyl magnesium bromide. This reaction takes place in the presence of a catalyst such as copper iodide and results in the formation of the desired compound. The yield of this reaction is typically around 60-70%.
特性
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-phenyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-16-9-11-18(12-10-16)27(25,26)20-15-19(24-13-5-6-14-24)22-21(23-20)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWECIZVYCQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

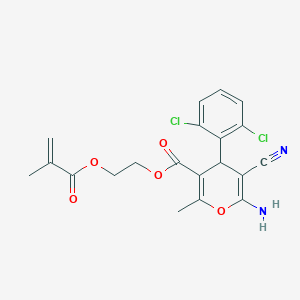
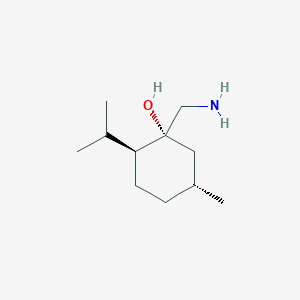
![(Z)-5-(3-nitrobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2908074.png)

![4,6-Bis(4-methylstyryl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B2908077.png)
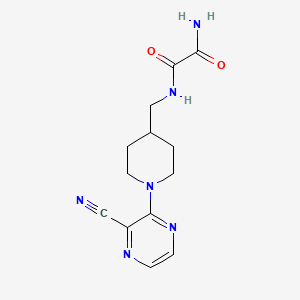
![5-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2908084.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2908085.png)
![1-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]benzotriazole](/img/structure/B2908088.png)
![2-[5-(3,4-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2908089.png)
![2,6-Dichloro-N-[6-(3,5-dimethylpyrazol-1-YL)pyridin-3-YL]pyridine-3-carboxamide](/img/structure/B2908090.png)
![N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2908092.png)
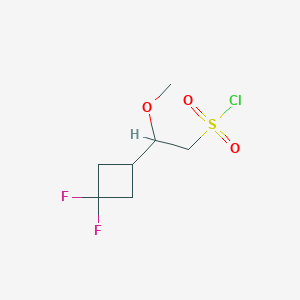
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-phenylethan-1-one](/img/structure/B2908094.png)